molecular formula C29H30N2O3 B1677108 Octimibate CAS No. 89838-96-0

Octimibate

Cat. No.: B1677108
CAS No.: 89838-96-0
M. Wt: 454.6 g/mol
InChI Key: JJNUVQIGQRFZAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Octimibate involves several steps. Initially, 8-bromooctanoic acid ethyl ester is reacted with 1,4,5-triphenylimidazole to form 8-[(1,4,5-triphenylimidazol-2-yl)oxy]octanoic acid ethyl ester. This intermediate is then purified using column chromatography. The final step involves the saponification of the ester to yield this compound . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is a common laboratory method.

Chemical Reactions Analysis

Octimibate undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.

Common reagents used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

89838-96-0

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid

InChI

InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33)

InChI Key

JJNUVQIGQRFZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Appearance

Solid powder

89838-96-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid
BMY 22389
BMY-22389
NAT 04-152
octimibate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4,5-Triphenyl-2-chloroimidazole was treated with 8-hydroxyoctanoic acid and sodium hydride in dimethylformamide to give the title compound, m.p. 158°-159° C., Found: C, 75.3; H, 6.6;N, 6.0%; C29H30N2O3.0.43H2O Requires: C, 75.3;H, 6.7; N, 6.0%
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Synthesis routes and methods II

Procedure details

171 g of methyl-8-(1,4,5-triphenylimidazol-2-yloxy)-caprylate and 44 g of sodium hydroxide are dissolved in 1,000 ml of methanol and the mixture is stirred at room temperature for about 24 hours. The solvent is then stripped off in vacuo and the residue is taken up in water. The aqueous solution is washed with ether and acidified with dilute hydrochloric acid and the acid precipitated is separated off and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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